molecular formula C19H24N2O2 B2817544 4-(DIMETHYLAMINO)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE CAS No. 1797354-65-4

4-(DIMETHYLAMINO)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Cat. No.: B2817544
CAS No.: 1797354-65-4
M. Wt: 312.413
InChI Key: CRKTZMYWJOKGMH-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide (CAS Number: 1797354-65-4) is a synthetic organic compound with a molecular weight of 312.41 g/mol and the molecular formula C19H24N2O2 . This benzamide derivative features a dimethylamino substituent and a complex side chain incorporating a methoxy group and a 2-methylphenyl ring, defining its specific stereoelectronic properties. The specific research applications, biological activity, and mechanism of action for this compound are not yet detailed in the widely available scientific literature. Benzamide derivatives, as a class, are recognized for their prevalence in pharmaceutical research and can exhibit a wide range of biological activities. For instance, various substituted benzamides have been developed as high-potency agonists for serotonin receptors in neurochemical research , and other derivatives have been explored as highly selective kinase inhibitors in oncology research . The structural features of this compound suggest potential for interaction with various enzymatic or receptor targets, but its specific research value and mechanistic profile require further experimental characterization by researchers. This product is presented as a high-quality chemical reference standard for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(dimethylamino)-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-14-7-5-6-8-17(14)18(23-4)13-20-19(22)15-9-11-16(12-10-15)21(2)3/h5-12,18H,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKTZMYWJOKGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(dimethylamino)benzoyl chloride with 2-methoxy-2-(o-tolyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLAMINO)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(DIMETHYLAMINO)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(dimethylamino)-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide with structurally related benzamide derivatives from the evidence, focusing on molecular properties and substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents (Benzamide Position/N-Substituent) Functional Groups Source
This compound (Target) C₁₉H₂₄N₂O₂* ~312.4* 4-position : Dimethylamino; N-substituent : 2-methoxy-2-(2-methylphenyl)ethyl Amide, methoxy, dimethylamino, aryl (Inferred)
N-(4-Methoxyphenyl)-2-(methylamino)benzamide C₁₅H₁₆N₂O₂ 256.3 2-position : Methylamino; N-substituent : 4-methoxyphenyl Amide, methoxy, primary amine
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide C₁₄H₁₁ClN₂O₄ 306.7 4-position : Chloro; N-substituent : 4-methoxy-2-nitrophenyl Amide, nitro, chloro, methoxy
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-4-(trimethylstannyl)benzamide C₂₈H₃₆N₄O₂Sn 579.3 4-position : Trimethylstannyl; N-substituent : piperazinyl-ethyl Amide, stannyl, piperazine
4-(2-Aminoethoxy)-3,5-dichloro-N-[3-(isopropoxy)phenyl]benzamide C₁₈H₂₀Cl₂N₂O₃ 383.3 3,5-positions : Chloro; N-substituent : 3-isopropoxyphenyl Amide, chloro, aminoethoxy, isopropoxy

*Estimated based on structural analysis.

Key Structural and Functional Differences:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound features a dimethylamino group (electron-donating) at the 4-position, which may enhance solubility and interactions with polar receptors. In contrast, 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide has a chloro (electron-withdrawing) and nitro group, likely increasing reactivity but reducing stability.

Comparatively, N-(4-methoxyphenyl)-2-(methylamino)benzamide has a smaller N-substituent, favoring easier molecular docking.

Heavy Atom Inclusion: The tin-containing compound in (trimethylstannyl group) exhibits unique organometallic properties, making it relevant in catalysis or radiopharmaceuticals, unlike the purely organic target compound.

Research Findings and Implications

  • Solubility and Bioavailability: Methoxy and dimethylamino groups in the target compound likely improve water solubility compared to halogenated derivatives (e.g., ), which are more lipophilic .
  • Synthetic Complexity : The bulky N-substituent in the target compound may pose challenges in synthesis, requiring advanced regioselective techniques.
  • Toxicity Considerations : Compounds with heavy metals (e.g., ) carry toxicity risks, whereas the target compound’s organic structure may offer a safer profile for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(dimethylamino)-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with benzamide core functionalization via nucleophilic acyl substitution. Use 2-methoxy-2-(2-methylphenyl)ethylamine as the amine source in anhydrous dichloromethane (DCM) under nitrogen atmosphere .

  • Step 2 : Introduce the dimethylamino group via electrophilic aromatic substitution (EAS) using dimethylamine hydrochloride and a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C .

  • Purity Control : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

    • Table 1: Key Reaction Conditions
StepReagents/ConditionsSolventTemperatureYield (%)
1Amine, DCM, RTDCM25°C65–75
2Dimethylamine, AlCl₃DCM0–5°C50–60

Q. How is structural characterization of this compound performed using spectroscopic techniques?

  • NMR Analysis :

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.2–7.4 (aromatic protons), δ 3.8 (methoxy group), δ 2.9 (N-CH₂), and δ 2.3 (N(CH₃)₂) .
  • ¹³C NMR : Confirm carbonyl (C=O) at ~168 ppm and quaternary carbons in the benzamide core.
    • IR Spectroscopy : Detect amide C=O stretch at ~1650 cm⁻¹ and N-H bend (if present) at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition assays). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) .
  • Dose-Response Validation : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables. Use isogenic cell lines to minimize genetic variability .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Substituent Modification : Synthesize analogs with variations in the dimethylamino or methoxy groups. For example, replace the methoxy group with ethoxy or halogen substituents to assess electronic effects .

  • Biological Testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate activity with steric/electronic parameters (Hammett constants, logP) .

    • Table 2: Example SAR Data
DerivativeR₁ (Position 4)R₂ (Ethyl Chain)IC₅₀ (μM)
ParentN(CH₃)₂2-Methoxy-2-aryl0.8
Analog ANH₂2-Methoxy-2-aryl>50
Analog BN(CH₃)₂2-Ethoxy-2-aryl1.2

Q. What in vitro models are suitable for investigating the metabolic stability of this compound?

  • Approach :

  • Hepatic Microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP Enzyme Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 μM suggests high metabolic liability .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

  • Resolution :

  • Solubility Testing : Use standardized shake-flask method (OECD 105) in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol).
  • Confounding Factors : Note that impurities (e.g., residual AlCl₃ from synthesis) may artificially reduce solubility. Pre-purify via recrystallization (methanol/water) before testing .

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